R-2 Methanandamide (R(+)-MA) is a synthetic analog of the endogenous cannabinoid anandamide with increased metabolic stability. It has been extensively studied for its effects on various biological systems, particularly its role in the modulation of cannabinoid receptors and its potential therapeutic applications. This comprehensive analysis will delve into the mechanism of action of R(+)-MA and its applications across different fields, including its impact on neuroglioma cells, extrapyramidal effects, and implications in cancer treatment.
R(+)-Methanandamide shares structural similarities with anandamide, featuring an arachidonic acid backbone and an ethanolamide headgroup. [] The key difference lies in the chiral center at the ethanolamine moiety, conferring the "R" absolute configuration to R(+)-Methanandamide. This chirality contributes to its enhanced binding affinity and resistance to enzymatic degradation. []
R(+)-MA has been shown to induce apoptosis in human neuroglioma cells through the up-regulation of cyclooxygenase-2 (COX-2) expression, which is a novel target for cannabinoid-induced apoptosis. This process is independent of cannabinoid receptors (CB1, CB2) and vanilloid receptor 1, suggesting a non-receptor-mediated mechanism involving the activation of the MAPK pathway13. Additionally, R(+)-MA's effects on motor behavior in rats have been attributed to its stable interaction with CB1 receptors, leading to prolonged inhibition of motor activity compared to anandamide2. Furthermore, R(+)-MA has been found to deplete internal calcium stores in cultured astrocytes, inhibiting calcium responses induced by other stimuli, which is a pertussis toxin-sensitive mechanism10.
R(+)-MA's ability to induce apoptosis in neuroglioma cells via COX-2 up-regulation presents a potential therapeutic avenue for the treatment of gliomas. The selective COX-2 inhibitor celecoxib can inhibit R(+)-MA-mediated DNA fragmentation and cell death, suggesting that co-treatment with COX-2 inhibitors could diminish glioma regression induced by cannabinoids1. Moreover, R(+)-MA has been shown to elicit a COX-2-dependent mitochondrial apoptosis signaling pathway in human neuroglioma cells, further emphasizing its potential in cancer therapy9.
In pharmacological studies, R(+)-MA has been used as a tool to study the physiological roles of the anandamidergic system due to its higher potency and metabolic stability compared to anandamide. It has been shown to possess cannabimimetric properties in vivo, affecting hypothermia, hypokinesia, ring immobility, and antinociception5. Additionally, R(+)-MA serves as a discriminative stimulus in rats, with tests indicating similarities and dissimilarities between classical cannabinoids like THC and endogenous fatty acid ethanolamides6.
In murine lung cancer, R(+)-MA has been associated with increased tumor growth, which is linked to the up-regulation of COX-2 expression and elevated PGE2 production. This effect is cannabinoid receptor-independent and can be blocked by COX-2-specific inhibitors, suggesting a complex role of cannabinoids in cancer progression4.
R(+)-MA has been found to exert anti- and pronociceptive effects by activating CB1 and TRPV1 receptors on nociceptive primary afferents. In the hemisected meningeal preparation, it modulates CGRP release from meningeal afferents, indicating its significance in meningeal nociception7.
The influence of R(+)-MA on vascular systems has been explored, with findings indicating that it does not increase membrane K+ currents in smooth muscle cells of small mesenteric arteries. Instead, it relaxes and hyperpolarizes intact mesenteric vessels by releasing CGRP from perivascular nerves, supporting an indirect mechanism for its vasodilatory actions8.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: